molecular formula C11H10O2 B8450429 5,6-dihydro-3-phenyl-2h-pyran-2-one CAS No. 13019-35-7

5,6-dihydro-3-phenyl-2h-pyran-2-one

Cat. No.: B8450429
CAS No.: 13019-35-7
M. Wt: 174.20 g/mol
InChI Key: CXBOBBRQOWTQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-dihydro-3-phenyl-2h-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst can yield the desired compound . Another method involves the use of Grignard reagents, where the addition of phenylmagnesium bromide to an α,β-unsaturated ester followed by cyclization produces this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-dihydro-3-phenyl-2h-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyranones, lactones, and dihydropyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6-dihydro-3-phenyl-2h-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dihydro-3-phenyl-2h-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, the compound has been shown to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    5,6-dihydro-2H-pyran-2-one: Lacks the phenyl group, making it less reactive in certain substitution reactions.

    2H-pyran-2-one: The fully unsaturated analog, which exhibits different reactivity due to the absence of hydrogenation.

    3,6-dihydro-2H-pyran-2-one: Another structural isomer with distinct chemical properties.

Uniqueness

5,6-dihydro-3-phenyl-2h-pyran-2-one is unique due to the presence of the phenyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

13019-35-7

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5-phenyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C11H10O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2

InChI Key

CXBOBBRQOWTQNB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-5,6-dihydropyran-2-one (Org. Syn., 1996, 73, 231) (74.9 g), phenylboronic acid (51.8 g), potassium carbonate (294 g) and tetrakis(triphenylphosphine) palladium(0) (3.4 g) in toluene was heated (100° C.) under an atmosphere of nitrogen for 24 hours. The cooled solution was diluted by addition of ethyl acetate (1000 ml) and water (1000 ml) and the mixture filtered through Hiflo™. The organic phase was dried (MgSO4), evaporated in vacuo and the residue crystallised from methanol and then toluene to give the title compound, 43 g. mp. 100-101° C.
Quantity
74.9 g
Type
reactant
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.